1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde chemical properties
1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde chemical properties
An In-depth Technical Guide to the Synthesis and Predicted Chemical Properties of 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Scarcity in Chemical Literature
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Pyrazole carbaldehydes, in particular, are highly valued as versatile intermediates for constructing complex molecular architectures with significant biological activity.[2][3] This guide is centered on the specific, yet sparsely documented, molecule: 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde .
A comprehensive search of the current chemical literature and commercial databases reveals a notable lack of specific experimental data for this particular isomer. Its close structural relatives, such as 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (CAS 933778-29-1) and 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 676348-38-2), are well-documented and commercially available.[4][5][6]
This guide, therefore, adopts a predictive and deductive approach grounded in established principles of heterocyclic chemistry. As Senior Application Scientists, we recognize that the path of drug discovery often leads to novel structures for which direct precedent is unavailable. In these instances, a robust understanding of reaction mechanisms and structure-property relationships is paramount. This document will provide a theoretically sound framework for the synthesis, purification, and potential applications of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde, drawing analogies from its well-characterized isomers and the broader family of pyrazole derivatives.
Section 1: Predicted Physicochemical and Spectroscopic Properties
While experimental data is not publicly available, the fundamental properties of the target molecule can be calculated or reasonably estimated based on its structure and comparison with known isomers. These values serve as a crucial baseline for reaction monitoring and characterization.
| Property | Predicted Value / Characteristic | Basis of Prediction |
| Molecular Formula | C₇H₁₀N₂O | Calculation from structure |
| Molecular Weight | 138.17 g/mol | Calculation from atomic weights[7][8] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy to isomers like 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde and 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, which are reported as liquids or solids.[4][6] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH, DMSO, DMF) | General solubility profile for substituted pyrazoles.[9] |
| Boiling Point | > 200 °C (at atmospheric pressure) | Estimation based on molecular weight and functional groups. |
| ¹H NMR (Predicted) | See discussion below | Standard chemical shift values and substituent effects on the pyrazole ring. |
| ¹³C NMR (Predicted) | See discussion below | Standard chemical shift values and substituent effects on the pyrazole ring. |
| Mass Spec (EI) | M⁺ peak at m/z = 138 | Based on molecular weight.[7] |
Predicted NMR Spectral Features: For structural verification, NMR spectroscopy is indispensable. The predicted ¹H NMR spectrum for 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde in CDCl₃ would likely exhibit:
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A singlet for the aldehyde proton (-CHO) around δ 9.8-10.2 ppm.
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A singlet for the C3-proton of the pyrazole ring around δ 7.5-7.8 ppm.
-
A quartet for the ethyl methylene protons (-CH₂-) around δ 4.1-4.4 ppm.
-
A singlet for the C4-methyl protons (-CH₃) around δ 2.2-2.5 ppm.
-
A triplet for the ethyl methyl protons (-CH₃) around δ 1.4-1.6 ppm.
The ¹³C NMR would be expected to show distinct signals for the aldehyde carbonyl carbon (~185 ppm), the pyrazole ring carbons, and the ethyl and methyl carbons.
Section 2: Synthesis and Purification Strategy
The synthesis of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde presents a significant regioselectivity challenge. The most common method for formylating pyrazoles, the Vilsmeier-Haack reaction, strongly favors substitution at the electron-rich C4 position.[1][10] Therefore, a direct Vilsmeier-Haack formylation of the 1-ethyl-4-methyl-1H-pyrazole precursor is not a viable route.
A more robust and regioselective strategy involves a directed ortho-metalation approach. This method leverages the acidity of the C5 proton, which can be selectively removed by a strong base, followed by quenching the resulting organometallic intermediate with a formylating agent.
Workflow for Synthesis
The proposed synthetic pathway is a two-step process starting from the synthesis of the pyrazole core, followed by regioselective formylation.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 1-Ethyl-4-methyl-1H-pyrazole (Precursor)
Causality: This protocol is based on the classical Knorr pyrazole synthesis, a reliable condensation reaction between a β-dicarbonyl compound and a hydrazine.[11] Using an unsymmetrical diketone like 3-methyl-2,4-pentanedione with ethylhydrazine will lead to a mixture of regioisomers. However, the desired 1-ethyl-4-methyl isomer is a known potential product of such reactions. Purification by column chromatography is essential to isolate the correct precursor.
-
Reaction Setup: To a solution of 3-methyl-2,4-pentanedione (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.
-
Hydrazine Addition: Add ethylhydrazine (1.0-1.1 eq) dropwise to the solution at room temperature. An exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to isolate the desired 1-ethyl-4-methyl-1H-pyrazole isomer. Characterize thoroughly by NMR to confirm the structure before proceeding.
Experimental Protocol: C5-Formylation via Directed Lithiation
Causality: The C5 proton of a 1,4-disubstituted pyrazole is generally the most acidic ring proton, making it susceptible to deprotonation by a strong organolithium base like n-butyllithium (n-BuLi).[12][13] The resulting lithiated species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of dimethylformamide (DMF).[14] A subsequent aqueous work-up hydrolyzes the intermediate to yield the desired aldehyde. Anhydrous conditions and low temperatures are critical to prevent side reactions and ensure the stability of the organolithium intermediate.
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the purified 1-ethyl-4-methyl-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq, typically 1.6M or 2.5M in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (1.5-2.0 eq) dropwise to the reaction mixture. The solution may change color. Continue stirring at -78 °C for an additional 1-2 hours.
-
Quenching: Slowly warm the reaction to 0 °C and carefully quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the final 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde.
Section 3: Chemical Reactivity and Derivatization
The aldehyde functional group at the C5 position is the primary site of reactivity, serving as an electrophilic handle for a multitude of synthetic transformations. This makes the molecule a valuable building block for generating diverse chemical libraries.
Condensation Reactions
The aldehyde readily participates in condensation reactions with various nucleophiles, particularly those with active methylene groups (e.g., malononitrile, cyanoacetates) or amines.[15] These reactions are fundamental for extending the molecular scaffold.
Caption: Knoevenagel condensation of the target aldehyde.
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Knoevenagel Condensation: Reaction with malononitrile in the presence of a basic catalyst like piperidine would yield 2-((1-ethyl-4-methyl-1H-pyrazol-5-yl)methylene)malononitrile, a common step in the synthesis of more complex heterocycles.
-
Wittig Reaction: Reaction with phosphorus ylides provides a route to vinyl-substituted pyrazoles.
-
Reductive Amination: Treatment with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding pyrazol-5-ylmethanamines.
-
Hydrazone/Oxime Formation: Standard condensation with hydrazines or hydroxylamine will form the corresponding hydrazones and oximes, which are themselves useful intermediates or bioactive molecules.[16]
Oxidation and Reduction
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (1-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid) using standard oxidants like potassium permanganate (KMnO₄) or Pinnick oxidation conditions (NaClO₂).
-
Reduction: The aldehyde can be reduced to the primary alcohol ((1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol) using mild reducing agents such as sodium borohydride (NaBH₄).
Section 4: Potential Applications in Medicinal Chemistry
The pyrazole core is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs with activities ranging from anti-inflammatory (Celecoxib) to anticancer and antiviral.[1][9] The value of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde lies in its role as a versatile starting material for creating novel analogues of known drugs or entirely new chemical entities.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors utilize a substituted heterocyclic core. The aldehyde can be elaborated into various functional groups designed to interact with the hinge region or other pockets of a kinase active site.[9]
-
Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties.[2] The aldehyde can be used to synthesize a library of compounds for screening against targets like COX enzymes or other inflammatory mediators.
-
Antimicrobial and Antifungal Agents: The pyrazole ring is present in many compounds with antimicrobial activity.[1] Derivatives synthesized from this aldehyde could be tested for efficacy against various bacterial and fungal strains.
References
-
Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Formylation - Common Conditions. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
ResearchGate. (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Available from: [Link]
-
PubChemLite. 1-ethyl-5-methyl-1h-pyrazole-4-carbaldehyde. Available from: [Link]
-
RASAYAN Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
Scribd. Synthesis and Activity of Pyrazole Carbaldehydes. Available from: [Link]
-
PMC. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Available from: [Link]
-
ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes. Available from: [Link]
-
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
Semantic Scholar. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]
-
ResearchGate. ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. Available from: [Link]
-
ResearchGate. A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. Available from: [Link]
-
TSI Journals. The Recent Development of the Pyrazoles : A Review. Available from: [Link]
-
Semantic Scholar. Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Available from: [Link]
-
Biointerface Research in Applied Chemistry. Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Available from: [Link]
-
ResearchGate. (PDF) N-aryl pyrazoles: DFT calculations of CH acidity and deprotonative metallation using a combination of lithium and zinc amides. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | 933778-29-1 [sigmaaldrich.com]
- 5. hit2lead.com [hit2lead.com]
- 6. chemimpex.com [chemimpex.com]
- 7. PubChemLite - 1-ethyl-5-methyl-1h-pyrazole-4-carbaldehyde (C7H10N2O) [pubchemlite.lcsb.uni.lu]
- 8. 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde - CAS:933778-29-1 - Sunway Pharm Ltd [3wpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. Formylation - Common Conditions [commonorganicchemistry.com]
- 15. scribd.com [scribd.com]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
